molecular formula C19H20N4 B562452 2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 CAS No. 1185154-60-2

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3

Cat. No.: B562452
CAS No.: 1185154-60-2
M. Wt: 307.415
InChI Key: ILXRSCZVHSZGCS-HPRDVNIFSA-N
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Description

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 is a synthetic compound that belongs to the benzimidazole class of heterocyclic compounds. It is characterized by the presence of two benzimidazole rings, one of which is substituted with a propyl group and a methyl group, while the other is substituted with a methyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of antihypertensive drugs.

Chemical Reactions Analysis

Types of Reactions

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazole-d3 has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzimidazole rings, which imparts distinct chemical and biological properties. Its high purity and reduced environmental impact during synthesis make it a valuable intermediate in pharmaceutical production .

Properties

IUPAC Name

4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3/h5-6,8-11H,4,7H2,1-3H3,(H,20,22)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXRSCZVHSZGCS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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